Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C15H11FN2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyano group (CN), a fluorophenoxy group (C6H4FO), and a methylnicotinate group (C6H5NO2). The molecular formula is C15H11FN2O3 .Physical and Chemical Properties Analysis
The average mass of this compound is 286.258 Da, and the mono-isotopic mass is 286.075378 Da .Scientific Research Applications
Nanocatalyst and Reagent-on-a-Polymer Systems
One study highlights the use of polymeric films for immobilizing metal particle catalysts and reagents for catalytic reactions. While not directly mentioning Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate, this research is relevant for understanding how similar compounds can be utilized in polymer-supported systems for electro-catalytic reactions, demonstrating their potential in hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).
Novel Copolymers Synthesis
Research on the synthesis of novel copolymers incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates provides insights into the versatility of such compounds in polymer chemistry. The synthesis process involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, highlighting the chemical flexibility and potential application in creating materials with specific properties (Kharas et al., 2017).
Pyridine and Pyridazine Derivatives
Another application is found in the synthesis of novel pyridine and pyridazine derivatives through alcoholysis followed by Knoevenagel condensation. This study underscores the compound's role in facilitating cyclization in acidic media to afford derivatives with potential pharmaceutical applications (Abdelrazek et al., 2001).
Fluorinated Compounds in Cancer Research
In cancer research, the synthesis and biological activity of fluorinated retinoic acids and their analogues, including aromatic 4-fluoro analogues, have been studied for their potential in causing regression of chemically induced skin papillomas in mice. This highlights the pharmaceutical applications of fluorinated compounds in developing treatments for specific types of cancer (Chan, Specian, & Pawson, 1982).
Supramolecular Chemistry
Research into the supramolecular self-assembly of this compound derivatives through noncovalent interactions showcases the compound's utility in understanding and designing flexible motifs for various conformations. This study provides insights into the structural and interactional dynamics of such compounds, highlighting their potential in supramolecular chemistry and material science (Dowarah et al., 2022).
Properties
IUPAC Name |
ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-2-26-21(25)18-12-15(13-23)20(27-17-10-8-16(22)9-11-17)24-19(18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWCRJAUKIKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.